Cas no 81096-93-7 ((R)-4-Benzyloxy-1,3-butanediol)

(R)-4-Benzyloxy-1,3-butanediol is a chiral diol compound featuring a benzyl-protected hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantioselectivity in asymmetric reactions, particularly in the synthesis of biologically active molecules. The benzyloxy group enhances solubility in organic solvents while providing a protective handle for further functionalization. This compound is commonly employed in the preparation of fine chemicals, ligands, and chiral auxiliaries. Its stability under mild conditions and compatibility with a range of reagents make it a versatile building block for researchers in medicinal chemistry and catalysis.
(R)-4-Benzyloxy-1,3-butanediol structure
81096-93-7 structure
Product Name:(R)-4-Benzyloxy-1,3-butanediol
CAS No:81096-93-7
MF:C11H16O3
MW:196.242943763733
MDL:MFCD11846117
CID:707970
PubChem ID:87560842
Update Time:2025-10-08

(R)-4-Benzyloxy-1,3-butanediol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanediol,4-(phenylmethoxy)-, (3R)-
    • (R)-4-Benzyloxy-1,3-butanediol
    • (R)-1-O-benzyl-1,2,4-butanetriol
    • (3R)-4-phenylmethoxybutane-1,3-diol
    • 81096-93-7
    • T71344
    • AKOS015839316
    • DTXSID30453424
    • CS-0455967
    • (R)-4-(Benzyloxy)butane-1,3-diol
    • B2901
    • MFCD11846117
    • (3R)-4-(BENZYLOXY)BUTANE-1,3-DIOL
    • MDL: MFCD11846117
    • Inchi: 1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1
    • InChI Key: ZVVBUAFZGGHYAO-LLVKDONJSA-N
    • SMILES: O(CC1C=CC=CC=1)C[C@@H](CCO)O

Computed Properties

  • Exact Mass: 196.11000
  • Monoisotopic Mass: 196.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.131
  • Boiling Point: 138°C/0.5mmHg
  • Flash Point: 169.326°C
  • Refractive Index: 10 ° (C=1, MeOH)
  • PSA: 49.69000
  • LogP: 0.94650
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(R)-4-Benzyloxy-1,3-butanediol Security Information

(R)-4-Benzyloxy-1,3-butanediol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

(R)-4-Benzyloxy-1,3-butanediol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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(R)-4-Benzyloxy-1,3-butanediol
81096-93-7 96%
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¥807.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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TRC
B593600-10mg
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$ 50.00 2022-06-07
TRC
B593600-50mg
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$ 135.00 2022-06-07
TRC
B593600-100mg
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$ 210.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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¥2494.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R160961-200mg
(R)-4-Benzyloxy-1,3-butanediol
81096-93-7 >96.0%(GC)
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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(R)-4-Benzyloxy-1,3-butanediol
81096-93-7 >96.0%(GC)
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¥2385.00 2024-04-15
abcr
AB262321-1 g
(R)-4-Benzyloxy-1,3-butanediol; .
81096-93-7
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€502.90 2023-05-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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81096-93-7 96.0%(GC)
250mg
¥1099.90 2023-09-01
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